molecular formula C12H11NO B3045644 5-(3-Methylphenyl)pyridin-2(1H)-one CAS No. 1111109-83-1

5-(3-Methylphenyl)pyridin-2(1H)-one

Cat. No. B3045644
CAS RN: 1111109-83-1
M. Wt: 185.22 g/mol
InChI Key: SOHUKNULUPXAOJ-UHFFFAOYSA-N
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Description

“5-(3-Methylphenyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C12H12N2 . It is structurally similar to pyridinium salts, which are common structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of pyridinium salts, which are structurally similar to “this compound”, has been highlighted in terms of their synthetic routes and reactivity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures can also be calculated using density functional theory (DFT), which can be compared with the X-ray diffraction value .


Chemical Reactions Analysis

Pyridinium salts, similar to “this compound”, have been studied for their reactivity . A green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, the melting point can be determined, and the compound can be characterized using 1H NMR .

Mechanism of Action

The mechanism of action of “5-(3-Methylphenyl)pyridin-2(1H)-one” can be inferred from its structural similarity to pyridinium salts. Pyridinium salts have been studied for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Future Directions

The future directions for “5-(3-Methylphenyl)pyridin-2(1H)-one” could involve further exploration of its potential uses in various fields. For example, its structural similarity to pyridinium salts suggests potential applications in materials science and biological issues related to gene delivery . Additionally, its potential biological activities suggest it could be further studied for potential therapeutic uses .

properties

IUPAC Name

5-(3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)11-5-6-12(14)13-8-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHUKNULUPXAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604824
Record name 5-(3-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111109-83-1
Record name 5-(3-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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